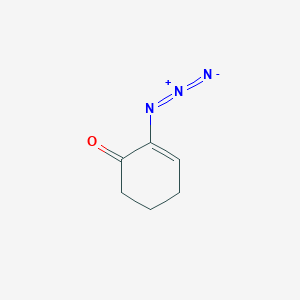![molecular formula C16H28O4 B14270194 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one CAS No. 131803-23-1](/img/structure/B14270194.png)
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the epoxidation of an appropriate alkene followed by the introduction of the oxan group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. The oxan group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one: shares similarities with other epoxide-containing compounds, such as epoxides and oxiranes.
Tetrahydropyran derivatives: Compounds containing the oxan group, such as tetrahydropyran-2-yl derivatives, also exhibit similar reactivity.
Uniqueness
The combination of the epoxide and oxan groups in this compound makes it unique, providing a distinct set of chemical properties and potential applications. This dual functionality allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.
Properties
CAS No. |
131803-23-1 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
8-(oxan-2-yloxy)-1-(oxiran-2-yl)nonan-4-one |
InChI |
InChI=1S/C16H28O4/c1-13(20-16-10-2-3-11-18-16)6-4-7-14(17)8-5-9-15-12-19-15/h13,15-16H,2-12H2,1H3 |
InChI Key |
MCSHJDVYMLTJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)CCCC1CO1)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


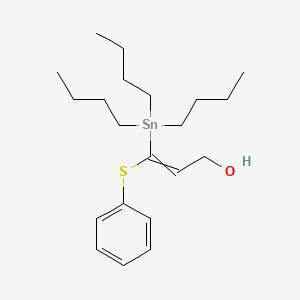
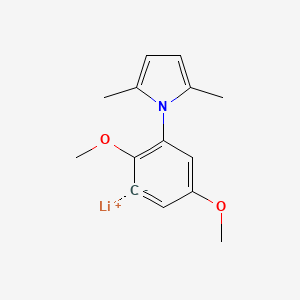
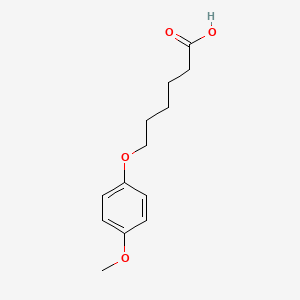
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
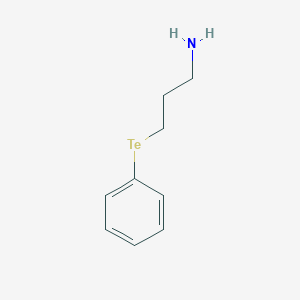

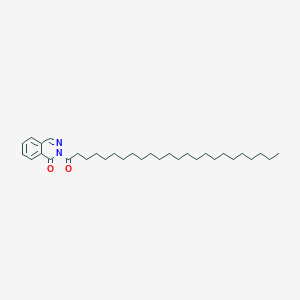
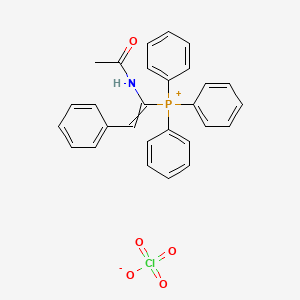
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
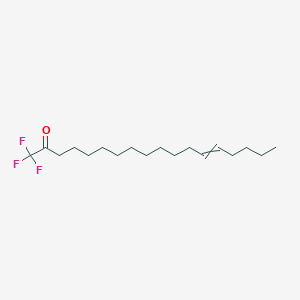
methyl carbonate](/img/structure/B14270203.png)
